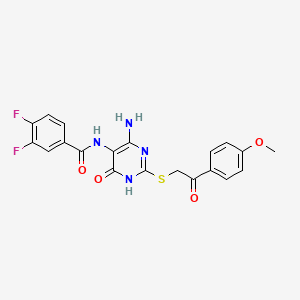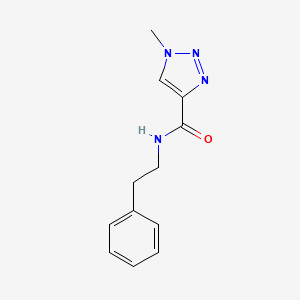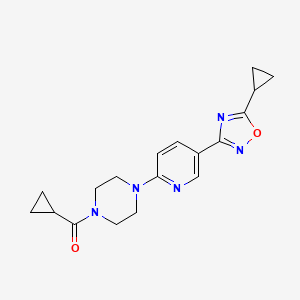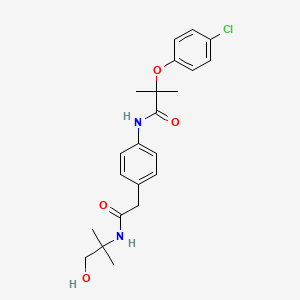![molecular formula C9H5F6IO2 B2359844 1-Yodo-4-[1,1,2-trifluoro-2-(trifluorometoxi)etoxi]benceno CAS No. 1820736-26-2](/img/structure/B2359844.png)
1-Yodo-4-[1,1,2-trifluoro-2-(trifluorometoxi)etoxi]benceno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzene is an organic compound with the molecular formula C9H5F6IO2 and a molecular weight of 386.03 g/mol . This compound is characterized by the presence of an iodine atom and multiple fluorine atoms, making it a valuable intermediate in organic synthesis and various industrial applications.
Aplicaciones Científicas De Investigación
1-Iodo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of radiolabeled tracers for imaging studies.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Mecanismo De Acción
Target of Action
Similar compounds have been used in the synthesis of various organic compounds , suggesting that its targets could be a wide range of organic molecules.
Mode of Action
It’s known that iodo compounds can act as electrophiles in organic reactions, reacting with nucleophiles to form new bonds .
Biochemical Pathways
Iodo compounds are often involved in halogenation reactions in organic chemistry .
Result of Action
It’s known that iodo compounds can participate in various organic reactions, leading to the formation of new compounds .
Action Environment
The action, efficacy, and stability of 1-Iodo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzene can be influenced by various environmental factors. For instance, the compound is a liquid at ambient temperature , suggesting that it may be sensitive to temperature changes. Additionally, its safety information indicates that it may cause eye and skin irritation, and may be harmful if swallowed .
Métodos De Preparación
The synthesis of 1-Iodo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzene can be achieved through several synthetic routes. One common method involves the reaction of iodobenzene with trifluoromethyl bromide to form 1,2-diiodo-4-(trifluoromethoxy)benzene. This intermediate is then subjected to a bromination reaction to replace one of the iodine atoms with a bromine atom, yielding the target compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis and cost-effectiveness.
Análisis De Reacciones Químicas
1-Iodo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as sodium azide or potassium cyanide.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of deiodinated products.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong bases for deprotonation, and oxidizing agents like potassium permanganate for oxidation. Major products formed from these reactions depend on the specific reagents and conditions used.
Comparación Con Compuestos Similares
1-Iodo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzene can be compared with similar compounds such as:
1-Iodo-4-trifluoromethoxybenzene: This compound has a similar structure but lacks the additional trifluoromethoxy group, making it less reactive in certain reactions.
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: This compound contains a fluorine atom instead of the trifluoromethoxy group, resulting in different reactivity and applications.
The uniqueness of 1-Iodo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzene lies in its specific combination of iodine and multiple fluorine atoms, which imparts distinct chemical properties and reactivity.
Propiedades
IUPAC Name |
1-iodo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F6IO2/c10-7(18-9(13,14)15)8(11,12)17-6-3-1-5(16)2-4-6/h1-4,7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWSJLZEAXXRQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(C(OC(F)(F)F)F)(F)F)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F6IO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-ethyl-6-methylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2359762.png)
![N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2,6-difluorobenzamide](/img/structure/B2359764.png)
![3-(3-Fluorophenyl)-6-(2-oxo-2-piperidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2359765.png)



![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2359774.png)

![3-((2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2359776.png)
![ETHYL 4-PHENYL-2-[2-({5-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B2359778.png)

![(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-bromopyridin-3-yl)methanone](/img/structure/B2359780.png)
![2,9-Dioxadispiro[2.1.35.33]undecane](/img/structure/B2359781.png)
![3-methyl-7-[(4-methylphenyl)methyl]-8-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2359783.png)
